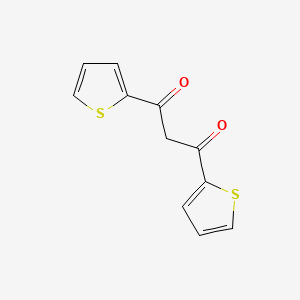

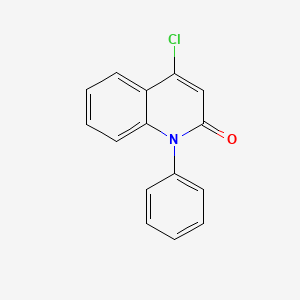

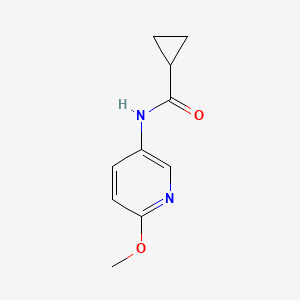

4-(Chloromethyl)-2-methoxy-6-methylpyridine

Übersicht

Beschreibung

The compound "4-(Chloromethyl)-2-methoxy-6-methylpyridine" is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are important in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chloromethyl, methoxy, and methyl groups on the pyridine ring can significantly alter the physical, chemical, and reactivity properties of the molecule.

Synthesis Analysis

The synthesis of chloromethylpyridine derivatives can be achieved through various methods. For instance, 6-chloro-2-chloromethylpyridine can be prepared from 6-chloro-2-methylpyridine by converting the 2-Me substituent to 2-acetoxymethyl, then to 2-hydroxymethyl, and finally to the 2-chloromethyl substituent . Another approach involves the use of phosphoryl chloride with 2-chloromethylpyridine-N-oxide hydrochloride, although this method yields a mixture of products . Improvements in synthesis have been made using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent, which provides good yields under mild reaction conditions .

Molecular Structure Analysis

X-ray crystallography is a common technique used to analyze the molecular structure of pyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . This type of analysis provides detailed information about the arrangement of atoms within the molecule and the interactions that stabilize the crystal structure.

Chemical Reactions Analysis

The reactivity of chloromethylpyridine derivatives can vary depending on the substituents present on the pyridine ring. For example, 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine can readily split off hydrogen chloride under mild conditions and is converted into derivatives of 2, 3-dihydro-5-azabenzofuran . The presence of electron-withdrawing or electron-donating groups can influence the reactivity of the molecule in substitution, elimination, and addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethylpyridine derivatives are influenced by their molecular structure. For instance, the presence of a methoxy group can affect the molecule's solubility and optical properties, as observed in the absorption and fluorescence spectroscopy of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . The introduction of chloromethyl groups can also impact the molecule's reactivity towards nucleophiles and electrophiles, as well as its acidity and basicity.

Wissenschaftliche Forschungsanwendungen

Ring Expansion and Synthesis Applications

Ring Expansion : Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, related to the core chemical structure of interest, has been used to synthesize derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, leading to products like methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate through acid-catalyzed ring contraction (Bullock et al., 1972).

Synthesis of Derivatives : Compounds related to 4-(Chloromethyl)-2-methoxy-6-methylpyridine have been synthesized for various applications, such as the production of benzimidazole derivatives, showcasing the compound's utility in complex organic syntheses (Pan Xiang-jun, 2006).

Reaction and Synthesis Improvement

- Improvement in Synthesis : An efficient method for synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, closely related to the compound , was developed using POCl3/CH2Cl2/Et3N as a selective chlorinating reagent. This process emphasized the potential for optimizing the synthesis of related compounds under mild conditions (Xia Liang, 2007).

Equilibrium Studies

- Equilibrium and Substituent Effects : Studies involving similar compounds have explored the stability of different isomers, providing insights into the effects of various substituents, such as methoxy and methyl groups, on molecular stability. This research can inform the design of derivatives with desired properties (Beak et al., 1972).

Novel Synthesis Applications

- Hilbert-Johnson Reaction : The compound was utilized in a novel Hilbert-Johnson reaction, demonstrating its utility in synthesizing complex structures like dipyridopyrazinediones, thus highlighting its versatility in organic synthesis (Oresic et al., 2001).

Alkylation Studies

- Alkylation Approaches : The compound's derivatives have been key intermediates in alkylation studies, illustrating its potential in creating compounds like histamine H2-receptor antagonists, thus indicating its role in pharmaceutical chemistry (Adger et al., 1988).

Structural and Tautomeric Studies

- Tautomerism Studies : Research involving structurally related compounds has investigated tautomerism, which is crucial for understanding the properties and reactivity of molecules. Such studies contribute to the knowledge of molecular dynamics and can guide the synthesis of more stable compounds (Ebead et al., 2007).

Wirkmechanismus

Target of Action

Chloromethyl compounds are generally known to interact with various cellular targets, including enzymes and receptors .

Mode of Action

The mode of action of 4-(Chloromethyl)-2-methoxy-6-methylpyridine involves its interaction with its targets, leading to changes in cellular processes. Chloromethyl compounds, in general, can undergo nucleophilic substitution reactions . The chloromethyl group can be replaced by other groups, leading to the formation of new compounds . This can result in changes in the function of the target molecule, potentially altering cellular processes .

Biochemical Pathways

It’s known that the introduction of chloromethyl groups into aromatic compounds can lead to the formation of key intermediates for the synthesis of fine chemicals, polymers, and pharmaceuticals .

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic properties .

Result of Action

The modification of target molecules by chloromethyl compounds can potentially alter cellular processes, leading to changes in cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Chloromethyl)-2-methoxy-6-methylpyridine. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of the compound . Additionally, occupational and environmental exposures to chloromethyl compounds have been associated with an increased risk of lung cancer .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-methoxy-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFBNBJLPZFJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262493 | |

| Record name | 4-(Chloromethyl)-2-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-methoxy-6-methylpyridine | |

CAS RN |

1227595-34-7 | |

| Record name | 4-(Chloromethyl)-2-methoxy-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3032111.png)

![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3032120.png)

![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)

![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)

![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)